Cas no 163042-96-4 (Namodenoson)

Namodenoson 化学的及び物理的性質

名前と識別子

-

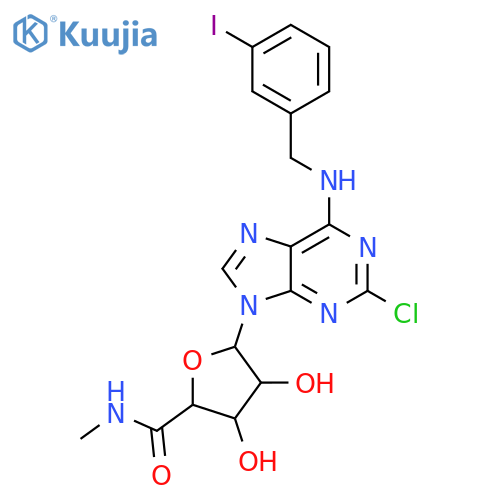

- (2S,3S,4R,5R)-5-(2-Chloro-6-((3-iodobenzyl)amino)-9H-purin-9-yl)-3,4-dihydroxy-N-methyltetrahydrofuran-2-carboxamide

- 2-Cl-IB-MECA

- (2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide

- 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide

- b-D-Ribofuranuronamide,1-[2-chloro-6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-me...

- b-D-Ribofuranuronamide,1-[2-chloro-6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-

- CF-102

- Chloro-IB-MECA

- 2-chloro-IB-MECA

- CF102

- CI-IB-MECA

- Cl-IB-MECA

- 2-Chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide

- Netazepide

- 2-Cl-IB-MECA (CF-102)

- Cl-IB-MECA, 2-Chloro-N6-(3-iodobenzyl)-adenosine-5μ-N-methyluronamide

- 1-[2-Chloro-6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-β-D-ribofuranuronamide

- 1-[2-chloro-6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-b-D-ribofuranuronamide

- Namodenoson

- C-Ibza-MU

- 2Cl-IB-MECA

- 1-[2-CHLORO-6-[[(3-IODOPHENYL)METHYL]AMINO]-9H-PURIN-9-YL]-1-DEOXY-N-METHYL-BETA-D-RIBOFURANURONAMIDE

- Z07JR07J6C

- 2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide

- (2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methy

- 1-[2-CHLORO-6-[[(3-IODOPHENYL)METHYL]AMINO]-9H-PURIN-9-YL]-1-DEOXY-N-METHYL-BET

- GTPL457

- MLS002153535

- SMR001230862

- P10208

- 1-[2-Chloro-6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-beta-D-ribofuranuronamide;2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide;2-Cl-IB-MECA;2-Cl-IB-MECA

- 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide

- NAMODENOSON [INN]

- J-009992

- (2S,3S,4R,5R)-5-(6-(3-iodobenzylamino)-2-chloro-9H-purin-9-yl)-3,4-dihydroxy-N-methyl-tetrahydrofuran-2-carboxamide

- CF-102(2-Cl-IB-MECA)

- DB12885

- beta-D-Ribofuranuronamide, 1-(2-chloro-6-(((3-iodophenyl)methyl)amino)-9H-purin-9-yl)-1-deoxy-N-methyl-

- NCGC00025001-02

- HY-12365

- Chloro-IB-MECA, solid, >=98% (HPLC)

- HMS2235L10

- AKOS022181265

- NS00069749

- BDBM21221

- NAMODENOSON [WHO-DD]

- SCHEMBL1170028

- D11128

- CS-5932

- Namodenoson (CF-102)

- 1-(2-Chloro-6-(((3-iodophenyl)methyl)amino)-9H-purin-9-yl)-1-deoxy-N-methyl-beta-D-Ribofuranuronamide

- CF-102;2-Cl-IB-MECA

- 163042-96-4

- CHEMBL431733

- AC-27390

- A848899

- Q27076097

- DTXSID80167504

- .BETA.-D-RIBOFURANURONAMIDE, 1-(2-CHLORO-6-(((3-IODOPHENYL)METHYL)AMINO)-9H-PURIN-9-YL)-1-DEOXY-N-METHYL-

- CF 102

- 1-[2-Chloro-6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-?-D-ribofuranuronamide

- HMS3412I05

- DS-16397

- MFCD01861178

- AM84557

- C3601

- S0498

- EX-A2882

- 1-(2-CHLORO-6-(((3-IODOPHENYL)METHYL)AMINO)-9H-PURIN-9-YL)-1-DEOXY-N-METHYL-.BETA.-D-RIBOFURANURONAMIDE

- UNII-Z07JR07J6C

- C1-IB-MECA

- Namodenoson (USAN/INN)

- 2-chloro-N6-(3-iodobenzyl)adenosine-5-N-methylcarboxamide

- (2S,3S,4R,5R)-5-(2-chloro-6-(3-iodobenzylamino)-9H-purin-9-yl)-3,4-dihydroxy-N-methyltetrahydrofuran-2-carboxamide

- (2S,3S,4R,5R)-5-(2-chloro-6-{[(3-iodophenyl)methyl]amino}-9H-purin-9-yl)-3,4-dihydroxy-N-methyloxolane-2-carboxamide

- beta-D-Ribofuranuronamide, 1-[2-chloro-6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-

- 2-Chloro-N(6)-(3-iodobenzyl)-9-(5-(methylcarbamoyl)-beta-D-ribofuranosyl)adenine

- Namodenoson [USAN]

- HMS3676I05

- Namodenoson (CF-102)?

- (2S,3S,4R,5R)-5-(2-CHLORO-6-{[(3-IODOPHENYL)METHYL]AMINO}PURIN-9-YL)-3,4-DIHYDROXY-N-METHYLOXOLANE-2-CARBOXAMIDE

- IPSYPUKKXMNCNQ-PFHKOEEOSA-N

- XS0

- BRD-K52396582-001-06-7

- DA-69763

-

- MDL: MFCD01861178

- インチ: 1S/C18H18ClIN6O4/c1-21-16(29)13-11(27)12(28)17(30-13)26-7-23-10-14(24-18(19)25-15(10)26)22-6-8-3-2-4-9(20)5-8/h2-5,7,11-13,17,27-28H,6H2,1H3,(H,21,29)(H,22,24,25)/t11-,12+,13-,17+/m0/s1

- InChIKey: IPSYPUKKXMNCNQ-PFHKOEEOSA-N

- ほほえんだ: IC1=C([H])C([H])=C([H])C(=C1[H])C([H])([H])N([H])C1=C2C(=NC(=N1)Cl)N(C([H])=N2)[C@@]1([H])[C@@]([H])([C@@]([H])([C@@]([H])(C(N([H])C([H])([H])[H])=O)O1)O[H])O[H]

計算された属性

- せいみつぶんしりょう: 544.01200

- どういたいしつりょう: 544.012

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 30

- 回転可能化学結合数: 5

- 複雑さ: 623

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- ぶんしりょう: 544.7

- トポロジー分子極性表面積: 134

じっけんとくせい

- 密度みつど: 2.04±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 207.0 to 211.0 deg-C

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.814

- ようかいど: ほとんど溶けない(0.087 g/l)(25ºC)、

- PSA: 134.42000

- LogP: 1.52550

Namodenoson セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305 + P351 + P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26

-

危険物標識:

- セキュリティ用語:S26-36

- リスク用語:R36/37/38

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Namodenoson 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Namodenoson 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19248-10mg |

2-Cl-IB-MECA |

163042-96-4 | 98% | 10mg |

¥2211.00 | 2023-09-09 | |

| Ambeed | A138589-2mg |

(2S,3S,4R,5R)-5-(2-Chloro-6-((3-iodobenzyl)amino)-9H-purin-9-yl)-3,4-dihydroxy-N-methyltetrahydrofuran-2-carboxamide |

163042-96-4 | 99% | 2mg |

$16.0 | 2025-02-21 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6884-10 mg |

2-Cl-IB-MECA |

163042-96-4 | 98.00% | 10mg |

¥1722.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D574117-5g |

1-[2-CHLORO-6-[[(3-IODOPHENYL)METHYL]AMINO]-9H-PURIN-9-YL]-1-DEOXY-N-METHYL-BETA-D-RIBOFURANURONAMIDE |

163042-96-4 | 97% | 5g |

$2500 | 2023-09-01 | |

| ChemScence | CS-5932-100mg |

Namodenoson |

163042-96-4 | 99.63% | 100mg |

$1045.0 | 2022-04-27 | |

| ChemScence | CS-5932-2mg |

Namodenoson |

163042-96-4 | 99.63% | 2mg |

$61.0 | 2022-04-27 | |

| ChemScence | CS-5932-50mg |

Namodenoson |

163042-96-4 | 99.63% | 50mg |

$583.0 | 2022-04-27 | |

| TRC | C576230-2.5mg |

2-Cl-IB-MECA |

163042-96-4 | 2.5mg |

$ 110.00 | 2023-09-08 | ||

| TRC | C576230-10mg |

2-Cl-IB-MECA |

163042-96-4 | 10mg |

$328.00 | 2023-05-18 | ||

| S e l l e c k ZHONG GUO | S0498-5mg |

Namodenoson (CF-102) |

163042-96-4 | 99.93% | 5mg |

¥1165.84 | 2023-09-15 |

Namodenoson 関連文献

-

Barbara Cosimelli,Giovanni Greco,Sonia Laneri,Ettore Novellino,Antonia Sacchi,Simona Collina,Daniela Rossi,Sandro Cosconati,Elisabetta Barresi,Sabrina Taliani,Maria Letizia Trincavelli,Claudia Martini Med. Chem. Commun. 2018 9 81

-

2. Expanding the repertoire of methanocarba nucleosides from purinergic signaling to diverse targetsKenneth A. Jacobson,Veronica Salmaso,R. Rama Suresh,Dilip K. Tosh RSC Med. Chem. 2021 12 1808

-

Shubhendu S. Karandikar,Avik Bhattacharjee,Bryan E. Metze,Nicole Javaly,Edward J. Valente,Theresa M. McCormick,David R. Stuart Chem. Sci. 2022 13 6532

-

4. A rationally designed bifunctional oxygen electrocatalyst based on Co2P nanoparticles for Zn–air batteriesQing Shi,Yapeng Zheng,Weijun Li,Bin Tang,Lin Qin,Weiyou Yang,Qiao Liu Catal. Sci. Technol. 2020 10 5060

-

Dilip K. Tosh,Silvia Paoletta,Zhoumou Chen,Steven Crane,John Lloyd,Zhan-Guo Gao,Elizabeth T. Gizewski,John A. Auchampach,Daniela Salvemini,Kenneth A. Jacobson Med. Chem. Commun. 2015 6 555

-

Pengfei Ai,Andreas A. Danopoulos,Pierre Braunstein Dalton Trans. 2016 45 4771

-

7. A rationally designed bifunctional oxygen electrocatalyst based on Co2P nanoparticles for Zn–air batteriesQing Shi,Yapeng Zheng,Weijun Li,Bin Tang,Lin Qin,Weiyou Yang,Qiao Liu Catal. Sci. Technol. 2020 10 5060

-

Amarendra Panda,Suresh Satpati,Anshuman Dixit,Shantanu Pal RSC Adv. 2016 6 11233

-

Wai-Ming Ng,Xueying Guo,Wai-Man Cheung,Yat-Ming So,Man-Chun Chong,Herman H.-Y. Sung,Ian D. Williams,Zhenyang Lin,Wa-Hung Leung Dalton Trans. 2019 48 13315

-

Barbara Cosimelli,Giovanni Greco,Sonia Laneri,Ettore Novellino,Antonia Sacchi,Simona Collina,Daniela Rossi,Sandro Cosconati,Elisabetta Barresi,Sabrina Taliani,Maria Letizia Trincavelli,Claudia Martini Med. Chem. Commun. 2018 9 81

Namodenosonに関する追加情報

Namodenoson (CAS No. 163042-96-4): A Comprehensive Overview of Its Properties and Applications

Namodenoson (CAS No. 163042-96-4) is a selective A3 adenosine receptor (A3AR) agonist that has garnered significant attention in the pharmaceutical and research communities. This compound is known for its potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases. With its unique mechanism of action, Namodenoson has become a subject of extensive research and clinical trials.

The chemical structure of Namodenoson allows it to bind selectively to the A3 adenosine receptor, which plays a crucial role in modulating cellular processes such as apoptosis and inflammation. This specificity makes it a promising candidate for targeted therapies. Researchers are particularly interested in its potential to treat liver cancer and other malignancies, as well as its anti-inflammatory properties in conditions like rheumatoid arthritis.

One of the most frequently searched questions about Namodenoson is its mechanism of action. The compound works by activating the A3AR, which triggers a cascade of intracellular events leading to the inhibition of tumor growth and the reduction of inflammatory responses. This dual functionality has made it a hot topic in both cancer research and immunology.

Another area of interest is the clinical trials involving Namodenoson. Current studies are exploring its efficacy and safety in treating hepatocellular carcinoma (HCC), one of the most common types of liver cancer. Early results have shown promise, with patients exhibiting improved outcomes and minimal side effects. This has led to increased optimism about its potential as a first-line treatment for HCC.

In addition to its anti-cancer properties, Namodenoson is also being investigated for its role in neuroprotection. Preliminary studies suggest that it may help protect neurons from damage in conditions like Parkinson's disease and multiple sclerosis. This has opened up new avenues for research and potential applications in neurological disorders.

The pharmacokinetics and pharmacodynamics of Namodenoson are also key areas of focus. Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for optimizing its therapeutic use. Researchers are particularly interested in its bioavailability and half-life, which can influence dosing regimens and treatment efficacy.

From a market perspective, Namodenoson is poised to make a significant impact in the pharmaceutical industry. With the rising prevalence of cancer and chronic inflammatory diseases, the demand for effective and targeted therapies is higher than ever. Analysts predict that Namodenoson could become a blockbuster drug if ongoing clinical trials continue to yield positive results.

For those interested in the synthesis of Namodenoson, it is important to note that the process involves several complex steps to ensure high purity and yield. Researchers and manufacturers must adhere to strict quality control measures to produce a compound that meets regulatory standards. This is particularly important given its potential use in human therapeutics.

In conclusion, Namodenoson (CAS No. 163042-96-4) represents a groundbreaking advancement in the field of targeted therapy. Its unique properties and wide-ranging applications make it a compound of great interest to researchers, clinicians, and patients alike. As more data becomes available from ongoing studies, the full potential of Namodenoson will continue to unfold, offering hope for those affected by cancer and inflammatory diseases.

163042-96-4 (Namodenoson) 関連製品

- 1781538-44-0(2,2-difluoro-5-methylhexan-1-amine)

- 2171428-41-2(3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-(trifluoromethyl)propanoic acid)

- 1252665-86-3(3-chloro-1-(2,3-difluorophenyl)propan-1-one)

- 1261788-11-7(3,5-Bis(3-(trifluoromethyl)phenyl)-4-chloropyridine)

- 863557-42-0(benzyl N-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}carbamate)

- 1369259-14-2(3-Chloro-1-piperidin-1-ylisoquinoline)

- 92961-15-4(3-Phenylimidazo1,2-Apyridine)

- 138134-19-7(1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile)

- 2229020-21-5(2-methyl-2-(4-methylpyridin-3-yl)propanal)

- 2228739-08-8(3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile)